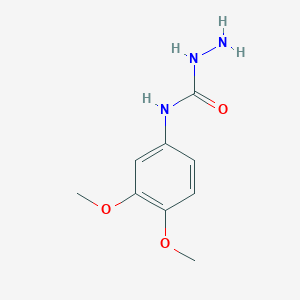

N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a derivative of hydrazinecarboxamide, which is a class of compounds known for their potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with substituted phenyl groups and hydrazinecarboxamide frameworks have been synthesized and investigated for their biological activities, such as cytotoxic and antioxidant properties , as well as their potential use in cancer treatment .

Synthesis Analysis

The synthesis of related N-substituted phenyl hydrazinecarboxamides has been reported using environmentally friendly methods such as ultrasound irradiation . This technique has been shown to offer advantages like simple procedures, high conversion rates, and quick reaction times. The synthesis typically involves a two-step process, starting with the formation of an intermediate compound, followed by a condensation reaction with hydrazine carboxamide analogues . Electrodimerization of N-alkoxyamides has also been reported as an efficient method to synthesize highly functionalized hydrazines .

Molecular Structure Analysis

The molecular structure of N-substituted phenyl hydrazinecarboxamides is characterized by spectroscopic methods and, in some cases, X-ray crystallography . These compounds often exhibit strong intramolecular hydrogen bonds, which can significantly influence their stability and reactivity . The molecular docking studies have been used to investigate the binding affinity of these compounds to biological targets, such as FGFR4, indicating potential pharmacological applications .

Chemical Reactions Analysis

The chemical reactivity of N-substituted phenyl hydrazinecarboxamides includes their ability to form hydrogen bonds and interact with biological targets . The presence of substituents on the phenyl ring can influence these interactions, as seen in the case of compounds with chlorine substituents . The electrodimerization of N-alkoxyamides to form hydrazines is another example of the chemical reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted phenyl hydrazinecarboxamides are closely related to their molecular structure. The presence of intramolecular hydrogen bonds can affect their melting points, solubility, and stability . The lipophilicity of these compounds can be increased by introducing methyl groups on the phenyl ring, which can enhance their biological activity . Spectroscopic methods such as FT-IR, UV-Vis, and NMR are commonly used to characterize these properties .

Scientific Research Applications

Electrochemical and Electrochromic Properties

A study by Liou and Chang (2008) discussed the synthesis of a triphenylamine-containing aromatic diamine, which is closely related to N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide. They explored its use in creating novel polyamides with electrochromic properties. These polymers exhibited good solubility in organic solvents and could be used to make flexible polymer films, with potential applications in electrochromic devices due to their thermal stability and inherent viscosities (Liou & Chang, 2008).

Synthesis and Distribution in Biological Systems

Braun et al. (1977) synthesized several iodine-131 labeled compounds, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, which is structurally similar to N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide. Their research focused on the body distribution of these compounds in rats, providing insights into how similar compounds might behave in biological systems (Braun et al., 1977).

Crystallography and Molecular Interactions

Kant et al. (2012) analyzed a compound closely related to N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide, focusing on its crystal structure and molecular interactions. They observed hydrogen bonding and π–π stacking interactions, which are significant for understanding the molecular behavior of similar compounds (Kant et al., 2012).

Anticancer and Antioxidant Activities

Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which showed promising anticancer and antioxidant activities in their study. This research suggests potential applications of N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide derivatives in the development of new therapeutic agents (Gudipati et al., 2011).

Detection of Hydrazine

A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, which is relevant to the research on N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide as it shares a hydrazine component. The probe could be used in environmental water systems and fluorescence imaging in cells, indicating the potential of similar compounds in environmental and biological monitoring (Zhu et al., 2019).

Safety And Hazards

properties

IUPAC Name |

1-amino-3-(3,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-14-7-4-3-6(5-8(7)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWFFBOMWOSQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

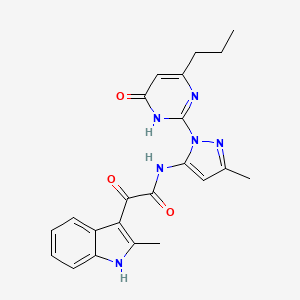

![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)

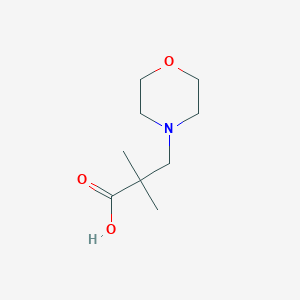

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

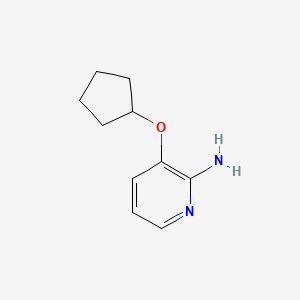

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)